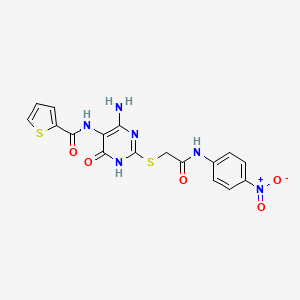

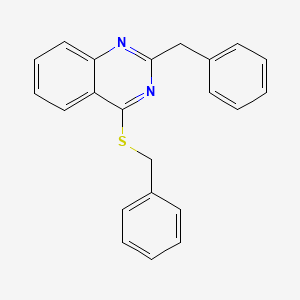

![molecular formula C17H18N2O6 B2865391 N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide CAS No. 1421516-61-1](/img/structure/B2865391.png)

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide is a useful research compound. Its molecular formula is C17H18N2O6 and its molecular weight is 346.339. The purity is usually 95%.

BenchChem offers high-quality N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

This compound has been studied for its potential as an anticancer agent. The structure of related isoflavone compounds has been elucidated and shown to exhibit anticancer properties through clonogenic assays against human colon cancer cells . These studies suggest that derivatives of this compound could be valuable in the development of new cancer therapies.

Aurora Kinase Inhibition

The compound’s derivatives have been used in docking studies targeting aurora kinases, which are essential for cell division and are often overexpressed in cancer cells . By inhibiting these kinases, the compound could contribute to the development of targeted cancer treatments.

Antibacterial Agents

Research indicates that N-substituted derivatives of the compound have significant antibacterial activity . These derivatives have been tested against various Gram-negative and Gram-positive bacterial strains, showing potential as valuable antibacterial agents.

Antiviral and Antimigraine Medications

Compounds with a benzodioxin moiety, like the one , are widely used in antiviral and antimigraine medications . Their structural features make them suitable for incorporation into drugs that can treat viral infections and migraines.

Organic Synthesis

The benzodioxin moiety is also utilized in organic synthesis reactions, including the production of dendrimers and as ligands for catalysts in asymmetrical reactions . This highlights the compound’s versatility in synthetic organic chemistry.

Pharmaceutical Crystal Engineering

The compound’s crystal structure has been analyzed for pharmaceutical applications, with a focus on its stability and interactions at the molecular level . This research is crucial for the design of drugs with optimal efficacy and stability.

Computational Chemistry Studies

Density Functional Theory (DFT) computations and Hirshfeld surface analysis have been conducted on related compounds to understand their electronic properties and intermolecular interactions . Such studies are essential for predicting the behavior of new drugs and optimizing their designs.

Enzyme Inhibition

Some derivatives have been synthesized and studied for their ability to inhibit specific enzymes, which could lead to the development of new therapeutic agents for diseases where enzyme regulation is crucial .

properties

IUPAC Name |

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[3-(furan-2-yl)-3-hydroxypropyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O6/c20-12(13-2-1-7-23-13)5-6-18-16(21)17(22)19-11-3-4-14-15(10-11)25-9-8-24-14/h1-4,7,10,12,20H,5-6,8-9H2,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKQWNJDMHPBYAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NC(=O)C(=O)NCCC(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(furan-2-yl)-3-hydroxypropyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2865309.png)

![N-[2-hydroxy-2,2-bis(thiophen-2-yl)ethyl]-2-methoxyacetamide](/img/structure/B2865314.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2865319.png)

![4-Methoxy-N-[5-(4-nitro-benzenesulfonyl)-thiazol-2-yl]-benzamide](/img/structure/B2865320.png)

![N-cyclopentyl-4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2865321.png)

![1-(2,5-dimethoxyphenyl)-3-(4-fluorophenyl)-3-hydroxy-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2865322.png)

![5-((4-Ethylpiperazin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2865323.png)

![Ethyl 7-(3-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2865324.png)